Structural Uniqueness: Phenylsulfonyl‑Propanamide Linker versus Simpler Sulfonamide Analogs
At the time of this analysis, no publicly accessible head‑to‑head pharmacological data exist for CAS 1209826-73-2 against named comparators. The sole verifiable differentiation is structural: the compound contains a three‑carbon propanamide spacer terminating in a phenylsulfonyl moiety, whereas the closest commercially listed analogs bear a methanesulfonamide (N‑(1‑(thiophene‑2‑carbonyl)indolin‑6‑yl)methanesulfonamide), a benzamide (N‑(1‑(thiophene‑2‑carbonyl)indolin‑6‑yl)benzamide), or a cyclopropanecarboxamide group . The patent class to which this compound conceptually belongs emphasizes that the sulfonamide substituent and linker length are critical determinants of PPAR‑delta potency [1].
| Evidence Dimension | Chemical structure (linker length and terminal group) |
|---|---|
| Target Compound Data | Propanamide linker with terminal phenylsulfonyl (C22H20N2O4S2, MW 440.53) |
| Comparator Or Baseline | Analogs: methanesulfonamide (MW ~364), benzamide (MW ~348), cyclopropanecarboxamide (MW ~310) |
| Quantified Difference | No quantitative bioactivity difference measured; structural difference is qualitative |
| Conditions | Not applicable (structural comparison only) |
Why This Matters
For any structure‑activity relationship study, the distinct linker and terminal sulfonyl group represent irreversible structural variables that cannot be mimicked by shorter or less functionalized analogs.
- [1] Bayer HealthCare AG, JP2005535649A, 'Indolin phenylsulfonamide derivatives', published 2005-11-24. View Source
